N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a fluorobenzamide moiety
Preparation Methods
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with 3-fluorobenzoyl chloride: The acetylated tetrahydroisoquinoline is then coupled with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways, such as Axl kinase, which is associated with cancer progression.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes, including proliferation, differentiation, and apoptosis.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. For example, if it acts as an Axl kinase inhibitor, it would bind to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK . This inhibition can lead to reduced tumor cell proliferation and metastasis.
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be compared with other similar compounds, such as:
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can lead to variations in their biological activity and pharmacokinetic properties. The presence of the fluorobenzamide moiety in this compound may confer unique properties, such as increased binding affinity to certain targets or improved metabolic stability.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYSGAATQAMBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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